2,2'-(3-Oxo-1,5-diphenylpentane-1,5-diyl)di(cyclopentan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(3-Oxo-1,5-diphenylpentane-1,5-diyl)di(cyclopentan-1-one): is a complex organic compound characterized by the presence of two cyclopentanone rings connected through a central 3-oxo-1,5-diphenylpentane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3-Oxo-1,5-diphenylpentane-1,5-diyl)di(cyclopentan-1-one) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Central Moiety: The central 3-oxo-1,5-diphenylpentane structure can be synthesized through a Claisen condensation reaction between benzaldehyde and acetone, followed by subsequent aldol condensation and dehydration steps.
Cyclopentanone Ring Formation: The cyclopentanone rings are introduced through a Michael addition reaction, where the central moiety reacts with cyclopentanone in the presence of a base such as sodium ethoxide.
Final Assembly: The final compound is obtained by coupling the cyclopentanone rings to the central moiety under acidic conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentanone rings, leading to the formation of diketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in the formation of diols.
Substitution: The phenyl groups in the central moiety can participate in electrophilic aromatic substitution reactions, introducing various substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid are used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of diols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,2’-(3-Oxo-1,5-diphenylpentane-1,5-diyl)di(cyclopentan-1-one) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,2’-(3-Oxo-1,5-diphenylpentane-1,5-diyl)di(cyclopentan-1-one) involves its interaction with various molecular targets. The compound’s ketone groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl groups can participate in π-π interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2,2’-(3-Oxo-1,5-diphenylpentane-1,5-diyl)di(cyclohexan-1-one): Similar structure but with cyclohexanone rings instead of cyclopentanone rings.
2,2’-(3-Oxo-1,5-diphenylpentane-1,5-diyl)di(cyclobutan-1-one): Similar structure but with cyclobutanone rings instead of cyclopentanone rings.
Uniqueness
The uniqueness of 2,2’-(3-Oxo-1,5-diphenylpentane-1,5-diyl)di(cyclopentan-1-one) lies in its specific ring size and the resulting steric and electronic effects
Properties
CAS No. |
89725-76-8 |
---|---|
Molecular Formula |
C27H30O3 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[3-oxo-5-(2-oxocyclopentyl)-1,5-diphenylpentyl]cyclopentan-1-one |
InChI |
InChI=1S/C27H30O3/c28-21(17-24(19-9-3-1-4-10-19)22-13-7-15-26(22)29)18-25(20-11-5-2-6-12-20)23-14-8-16-27(23)30/h1-6,9-12,22-25H,7-8,13-18H2 |
InChI Key |
MNODALJHTLEJGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)C(CC(=O)CC(C2CCCC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.